molecular formula C19H18N2O4 B12051317 2-hydroxy-4-oxo-N-(4-propoxyphenyl)-1H-quinoline-3-carboxamide

2-hydroxy-4-oxo-N-(4-propoxyphenyl)-1H-quinoline-3-carboxamide

Cat. No.: B12051317
M. Wt: 338.4 g/mol
InChI Key: QUYQIBRSKHHZSX-UHFFFAOYSA-N
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Description

4-HYDROXY-2-OXO-N-(4-PROPOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a synthetic organic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . This compound belongs to the quinolinecarboxamide family and is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a propoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-2-OXO-N-(4-PROPOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through nucleophilic substitution reactions, where a propoxyphenyl halide reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-2-OXO-N-(4-PROPOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

4-HYDROXY-2-OXO-N-(4-PROPOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-2-OXO-N-(4-PROPOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Regulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-2-OXO-N-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
  • 4-HYDROXY-2-OXO-N-(4-ETHOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE

Uniqueness

4-HYDROXY-2-OXO-N-(4-PROPOXYPHENYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific propoxyphenyl substituent, which may confer distinct chemical and biological properties compared to its methoxy and ethoxy analogs

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-2-11-25-13-9-7-12(8-10-13)20-18(23)16-17(22)14-5-3-4-6-15(14)21-19(16)24/h3-10H,2,11H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

QUYQIBRSKHHZSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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